molecular formula C14H11N3O5S B2392708 N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-5-nitrofuran-2-carboxamide CAS No. 681231-75-4

N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-5-nitrofuran-2-carboxamide

Cat. No.: B2392708
CAS No.: 681231-75-4
M. Wt: 333.32
InChI Key: YWGNUEKDHCQJMS-CCEZHUSRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-Methoxy-3-Methyl-1,3-Benzothiazol-2-ylidene)-5-Nitrofuran-2-carboxamide is a benzothiazole-derived carboxamide featuring a 5-nitrofuran moiety. Its structure includes a methoxy group at position 6 and a methyl group at position 3 on the benzothiazole ring (Fig. 1). This compound belongs to a broader class of nitroheterocyclic agents, which are often explored for their bioactivity, including proteasome inhibition and antiparasitic effects .

Typical reagents include 1-propanephosphonic acid cyclic anhydride (T3P) and solvents like DMF or acetonitrile .

Properties

IUPAC Name

N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-5-nitrofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O5S/c1-16-9-4-3-8(21-2)7-11(9)23-14(16)15-13(18)10-5-6-12(22-10)17(19)20/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWGNUEKDHCQJMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC=C(O3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-5-nitrofuran-2-carboxamide typically involves the following steps:

    Formation of the Benzo[d]thiazole Moiety: The initial step involves the synthesis of 6-methoxy-3-methylbenzo[d]thiazole. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Nitrofuran Group: The nitrofuran group is introduced through a nitration reaction, where a furan derivative is treated with a nitrating agent such as nitric acid.

    Formation of the Carboxamide Linkage: The final step involves the coupling of the benzo[d]thiazole and nitrofuran moieties through an amide bond formation. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the nitro group can yield the corresponding amine derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrofuran moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials, such as semiconductors and organic electronics.

Mechanism of Action

The mechanism of action of N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Substituent Position and Activity

The position of substituents on the benzothiazole ring critically influences biological activity. For example:

  • CBK77 (N-(6-Ethoxy-1,3-Benzothiazol-2-yl)-5-Nitrofuran-2-carboxamide) : Exhibits potent ubiquitin-proteasome system (UPS) inhibition with an EC50 of 4.3 µM. The 6-ethoxy group enhances activity, likely due to improved electron-withdrawing effects or steric interactions .
  • CBK07 (N-(4-Methoxy-1,3-Benzothiazol-2-yl)-5-Nitrofuran-2-carboxamide) : Lacks significant UPS inhibition at low concentrations (<50 µM), indicating that methoxy substitution at position 4 reduces efficacy .
  • Target Compound : The 6-methoxy group aligns with CBK77’s active configuration, while the 3-methyl group may enhance stability or modulate solubility.

Table 1: Impact of Substituent Position on Activity

Compound Substituent Position EC50 (µM) Key Activity
CBK77 6-Ethoxy 4.3 UPS inhibition
CBK07 4-Methoxy >50 Low activity
Target Compound 6-Methoxy, 3-Methyl N/A* Predicted high activity

*Empirical data required for confirmation.

Role of the Nitrofuran Moiety

The 5-nitrofuran group is a hallmark of redox-active compounds. Analogs like CBK277756 (6-amino-substituted) and CBK277772 (nitrothiophene variant) highlight that replacing the nitrofuran with other nitroheterocycles (e.g., thiophene) diminishes activity, possibly due to altered electron affinity or NQO1 enzyme recognition .

Table 2: Comparison of Nitroheterocyclic Variants

Compound Heterocycle Bioactivity
Target Compound 5-Nitrofuran Expected redox activation
CBK277772 5-Nitrothiophene Reduced potency
ZINC11726450 () 5-Bromothiophene Unknown (no nitro)

Substituent Size and Lipophilicity

  • 3-Methyl vs. 3-Ethyl : The target compound’s 3-methyl group may offer a balance between steric hindrance and lipophilicity compared to bulkier analogs (e.g., 3-ethyl in ZINC11726450) .
  • 6-Methoxy vs. 6-Ethoxy : While CBK77’s 6-ethoxy group enhances activity, the target compound’s 6-methoxy substitution could retain efficacy with improved metabolic stability .

Mechanistic Insights and Cell Permeability

  • NQO1 Activation: Nitrofuran-containing compounds like CBK77 are proposed to act as substrates for NAD(P)H:quinone oxidoreductase 1 (NQO1), generating cytotoxic intermediates that impair the UPS .
  • The 3-methyl group in the target compound may further optimize membrane penetration.

Biological Activity

N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-5-nitrofuran-2-carboxamide is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure that includes a benzothiazole moiety, a nitrofuran group, and a carboxamide functional group. Its molecular formula is C13H12N4O4SC_{13}H_{12}N_4O_4S with a molecular weight of 336.32 g/mol. The structural representation is crucial for understanding its biological interactions.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound against various cancer cell lines. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) for different cancer types:

Cancer Cell Line IC50 (µM) Reference
HCT1163.7
MCF-71.2
HEK 2935.3

The compound exhibited selective activity against the MCF-7 cell line, indicating its potential as a targeted therapeutic agent in breast cancer treatment.

Antibacterial Activity

The antibacterial properties of this compound have also been investigated. The minimal inhibitory concentration (MIC) values against various bacterial strains are presented below:

Bacterial Strain MIC (µM) Reference
E. faecalis8
S. aureus16
E. coli32

These results suggest that the compound has notable antibacterial activity, particularly against Gram-positive bacteria.

Anti-inflammatory Activity

In addition to its anticancer and antibacterial effects, the compound has shown promise in anti-inflammatory applications. A study indicated that it modulates inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.

Case Studies and Research Findings

  • Case Study on Cancer Treatment : In vitro studies revealed that this compound induced apoptosis in cancer cells through mitochondrial pathways, leading to increased reactive oxygen species (ROS) levels and activation of caspases.
  • Study on Antibacterial Mechanism : Research demonstrated that this compound disrupts bacterial cell membranes, leading to increased permeability and cell death. The mechanism involves interference with bacterial protein synthesis.

Q & A

Basic Research Questions

Q. How is the molecular structure of N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-5-nitrofuran-2-carboxamide confirmed experimentally?

  • Methodology :

  • X-ray crystallography using the SHELX suite (e.g., SHELXL for refinement) is the gold standard for resolving bond lengths, angles, and stereochemistry .
  • Spectroscopic techniques : 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and HR-MS (High-Resolution Mass Spectrometry) validate molecular connectivity and functional groups. For example, 1H^1 \text{H}-NMR can confirm the presence of methoxy (-OCH3_3) and nitrofuran protons .

Q. What are the common synthetic routes for this compound?

  • Methodology :

  • Multi-step synthesis often involves amide coupling using carbodiimide reagents (e.g., EDC∙HCl) with catalytic DMAP in anhydrous solvents like CHCl3_3. Reaction monitoring via TLC and purification via column chromatography (e.g., silica gel with gradients of toluene/EtOAc) are critical for isolating the product .
  • Intermediate isolation : Key intermediates (e.g., benzothiazole precursors) may require sequential functionalization, such as nitration or methoxy-group introduction, under controlled temperatures (e.g., 0–25°C) .

Q. How is purity assessed during synthesis?

  • Methodology :

  • HPLC with UV detection at λ = 254 nm or diode-array detectors ensures >95% purity.
  • Melting point analysis and elemental analysis (C, H, N, S) provide additional validation .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound?

  • Methodology :

  • Ultrasound-assisted synthesis : Reduces reaction time and improves yields by enhancing reagent mixing and energy transfer (e.g., 20–40 kHz frequency) .
  • Solvent screening : Polar aprotic solvents (e.g., DMF, DMSO) may stabilize transition states in carboxamide formation, while greener alternatives (e.g., ethanol/water mixtures) reduce environmental impact .

Q. How to resolve contradictions in reported biological activity (e.g., antimicrobial vs. anticancer effects)?

  • Methodology :

  • Comparative bioassays : Test the compound against standardized cell lines (e.g., HepG2 for cancer, E. coli for antimicrobial activity) under identical conditions to isolate structure-activity relationships (SAR) .
  • Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing nitro groups with halogens) to identify critical pharmacophores .

Q. What computational methods predict interaction mechanisms with biological targets?

  • Methodology :

  • Molecular docking (e.g., AutoDock Vina) models binding affinities to enzymes like DNA gyrase or tubulin.
  • Molecular Dynamics (MD) simulations (e.g., GROMACS) assess stability of ligand-protein complexes over nanosecond timescales .

Q. How to evaluate compound stability under varying pH and temperature conditions?

  • Methodology :

  • Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H2_2O2_2), and thermal stress (40–80°C). Monitor degradation via LC-MS to identify labile functional groups (e.g., nitro groups) .

Q. What strategies validate the compound’s mechanism of action in vitro?

  • Methodology :

  • Enzyme inhibition assays : Measure IC50_{50} values against target enzymes (e.g., topoisomerase II) using fluorogenic substrates.
  • CRISPR-Cas9 mutagenesis : Knock out putative target genes in cell lines to confirm phenotypic rescue .

Methodological Resources

  • Crystallography : SHELX suite for structure refinement .
  • Synthesis : EDC∙HCl/DMAP-mediated amide coupling .
  • Bioactivity Analysis : Standardized microbial assays and cytotoxicity screening .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.